molecular formula C6H8O2 B7820765 Methyl penta-2,4-dienoate

Methyl penta-2,4-dienoate

Cat. No.: B7820765
M. Wt: 112.13 g/mol
InChI Key: LJDLNNZTQJVBNJ-UHFFFAOYSA-N
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Description

Methyl penta-2,4-dienoate is a polar diene monomer that contains an ester group It is known for its ability to participate in various polymerization reactions, making it a valuable compound in the field of polymer chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl penta-2,4-dienoate can be synthesized through the coordination copolymerization with butadiene in the presence of a nickel catalyst . This method involves the use of specific reaction conditions to ensure the successful formation of the desired product.

Industrial Production Methods: The industrial production of methyl butadienecarboxylate typically involves large-scale polymerization processes. These processes are designed to produce high yields of the compound while maintaining the desired purity and quality. The use of advanced catalysts and optimized reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl penta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or other nucleophiles, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Methyl penta-2,4-dienoate has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of functionalized polymers, which have applications in various fields such as materials science and nanotechnology.

    Biology: It is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering.

    Medicine: It is used in the synthesis of pharmaceutical compounds and as a building block for the development of new drugs.

    Industry: It is used in the production of high-performance materials, such as adhesives, coatings, and elastomers.

Mechanism of Action

Methyl penta-2,4-dienoate can be compared with other similar compounds, such as:

    Methyl methacrylate: Both compounds contain ester groups and are used in polymerization reactions. methyl butadienecarboxylate has a diene structure, which allows it to participate in different types of polymerization reactions compared to methyl methacrylate.

    Butadiene: Both compounds contain diene structures, but methyl butadienecarboxylate has an ester group, which gives it different chemical properties and reactivity compared to butadiene.

Uniqueness: The uniqueness of methyl butadienecarboxylate lies in its combination of a diene structure and an ester group. This combination allows it to participate in a wide range of polymerization reactions and form functionalized polymers with unique properties.

Comparison with Similar Compounds

  • Methyl methacrylate
  • Butadiene
  • Ethyl butadienecarboxylate
  • Vinyl acetate

Properties

IUPAC Name

methyl penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDLNNZTQJVBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294108
Record name 2,4-Pentadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-75-9
Record name 2,4-Pentadienoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

56 g of methyl 2,4-pentadienoate are suspended in 543 g of glacial acetic acid in the presence of 50 g of a Pd/Cu catalyst (5% of Pd and 9.2% of Cu) prepared as described in German Laid-Open Application DOS No. 2,820,519, and reacted with 12 liters of oxygen at 95° C. in the course of 4 hours, all as described in Example 1. The mixture is worked up as described in Example 1 and then fractionally distilled, giving, in addition to unreacted methyl 2,4-pentadienoate, 13 g of methyl 2,5-diacetoxypent-3-enecarboxylate of boiling point 113°-115° C./0.4 mbar (nD20 =1.4600) and 19.5 g of methyl 5-acetoxy-2,4-pentadienoate of boiling point 125°-131° C./13 mbar and melting point 54°-56° C. (from methanol).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
543 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd Cu
Quantity
50 g
Type
catalyst
Reaction Step Four

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